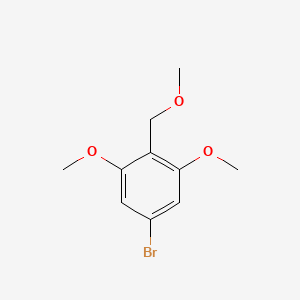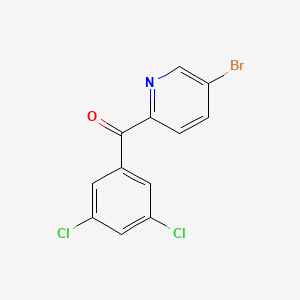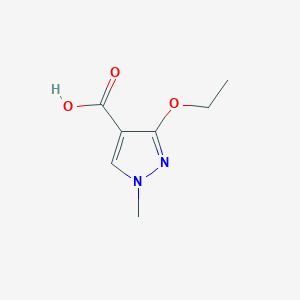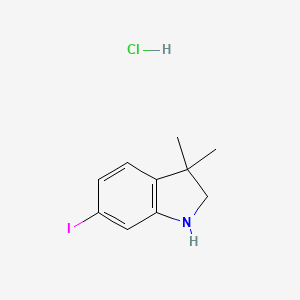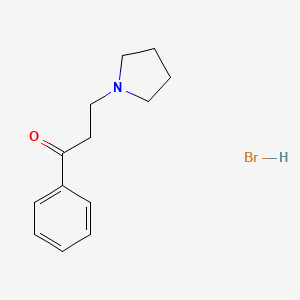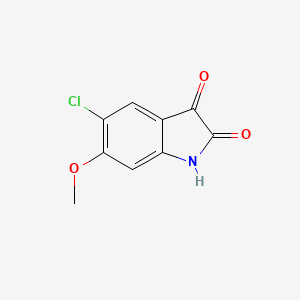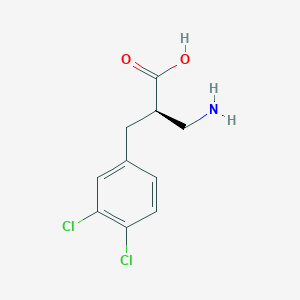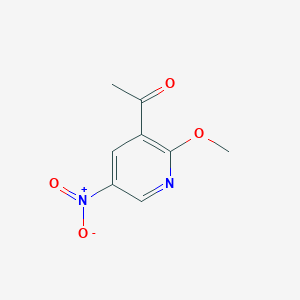
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8N2O4. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a nitro group at the 5-position of the pyridine ring, along with an ethanone group at the 3-position.
準備方法
The synthesis of 1-(2-Methoxy-5-nitropyridin-3-yl)ethanone typically involves the nitration of 2-methoxypyridine followed by acylation. The nitration process introduces the nitro group at the 5-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone.
Reduction: The nitro group can be reduced to an amino group, resulting in 1-(2-Methoxy-5-aminopyridin-3-yl)ethanone. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride can replace the methoxy group with a different substituent.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it useful in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Its derivatives are explored for potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 1-(2-Methoxy-5-nitropyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular processes. The methoxy group can influence the compound’s binding affinity to molecular targets, while the ethanone group can undergo further chemical transformations, contributing to its overall biological activity .
類似化合物との比較
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone:
1-(5-Methoxypyridin-3-yl)ethanone: Lacks the nitro group, resulting in different chemical and biological properties.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Contains a chloro group, which can lead to different substitution reactions and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial purposes.
特性
分子式 |
C8H8N2O4 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC名 |
1-(2-methoxy-5-nitropyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)7-3-6(10(12)13)4-9-8(7)14-2/h3-4H,1-2H3 |
InChIキー |
CYZJVDVJWAVLQO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


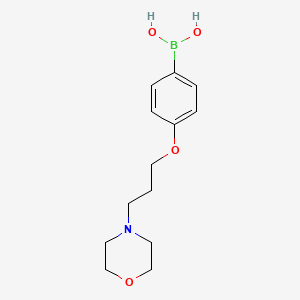
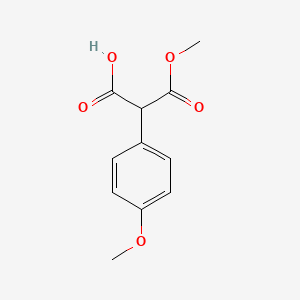
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)
